molecular formula C21H28N4O6S B2592393 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate CAS No. 1031103-44-2

[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate

Cat. No.: B2592393
CAS No.: 1031103-44-2
M. Wt: 464.54
InChI Key: LPTGBJMDYUNVBZ-UHFFFAOYSA-N
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Description

This compound, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate, is a potent and selective synthetic inhibitor designed for research into the intrinsic pathway of coagulation. Its mechanism involves targeting the active site of Factor XIa (FXIa), a key serine protease in blood clot formation, thereby offering a potential therapeutic strategy for thrombosis with a reduced risk of bleeding complications compared to conventional anticoagulants. This compound features a unique warhead that mimics a natural substrate, enabling it to form a covalent yet reversible bond with the catalytic serine residue of FXIa. Its high selectivity profile makes it an invaluable pharmacological tool for elucidating the specific roles of FXIa in thrombotic diseases , thromboinflammation , and other pathophysiological processes. Researchers utilize this inhibitor in in vitro enzymatic assays, ex vivo plasma models, and in vivo animal studies to explore novel antithrombotic mechanisms and validate FXIa as a drug target.

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S/c1-15(20(28)24-21(14-22)11-5-4-6-12-21)31-19(27)13-25(3)32(29,30)18-9-7-17(8-10-18)23-16(2)26/h7-10,15H,4-6,11-13H2,1-3H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTGBJMDYUNVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.

    Acylation Reaction: The cyanocyclohexylamine is then acylated with a suitable acyl chloride, such as propanoyl chloride, to form 1-[(1-cyanocyclohexyl)amino]-1-oxopropane.

    Sulfonylation: The acetamidophenyl group is introduced through a sulfonylation reaction, where 4-acetamidophenyl sulfonyl chloride reacts with methylamine to form the sulfonyl-methylamino intermediate.

    Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl and nitrile groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamido positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the amine and sulfonyl groups.

    Reduction Products: Reduced forms of the carbonyl and nitrile groups.

    Substitution Products: Compounds with substituted sulfonyl or acetamido groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and amide groups. It can also be used in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its functional groups allow for modifications that can enhance material properties such as durability, flexibility, and chemical resistance.

Mechanism of Action

The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyanocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with analogous compounds derived from the evidence:

Substituent Effects on Aromatic Rings

  • Target Compound: Contains a 4-acetamidophenylsulfonyl group.
  • Analogues from (Compounds 13–17): Feature 4-methoxy, 4-ethoxy, or 4-propoxyphenyl groups. These alkoxy substituents offer electron-donating effects but lack the hydrogen-bond donor/acceptor versatility of acetamide .
  • Compound : Includes a 2-methoxyphenyl group. The ortho-methoxy substitution may introduce steric hindrance, reducing binding efficiency compared to the target’s para-substituted acetamide .

Cyclohexyl vs. Cyclopropyl Rings

  • Compound : Features a cyclopropane-1-carbonitrile group. The smaller cyclopropane ring reduces steric hindrance, possibly enhancing metabolic stability but limiting hydrophobic interactions .
  • Compound : Contains a cyclopropan-1-amine core. The absence of a cyan group reduces electron-withdrawing effects, altering reactivity .

Ester vs. Amide Linkages

  • Target Compound : Uses an ester linkage (acetate group), which is more hydrolytically labile than amides. This may confer shorter half-life but faster clearance.
  • Compound (118) : Employs an amide backbone for stability. Amides are less prone to hydrolysis, favoring prolonged activity in biological systems .
  • Compound : Includes an ethyl acetate ester similar to the target. The shared ester functionality suggests comparable susceptibility to esterase-mediated metabolism .

Sulfonamide Functionality

  • Target Compound: The sulfonyl-methylamino group is a hallmark of sulfonamide-based drugs, known for their ability to engage in hydrogen bonding and π-stacking interactions.
  • Compound: Contains a pyrimidinyl-sulfonyl group. The heteroaromatic ring may enhance binding to enzymes like dihydrofolate reductase, whereas the target’s phenylsulfonyl group favors non-polar interactions .

Research Implications

  • Pharmacokinetics : The target’s ester group may necessitate prodrug optimization to improve bioavailability, as seen in ’s ethyl acetate derivatives .
  • Structure-Activity Relationship (SAR) : The 4-acetamidophenylsulfonyl group could be critical for target binding, analogous to sulfonamide-containing kinase inhibitors .
  • Synthetic Challenges: The cyclohexyl cyanamide moiety may require specialized reagents (e.g., cyanating agents) similar to those used in ’s cyclohexanol derivatives .

Biological Activity

The compound [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 382.46 g/mol
  • CAS Number : 1038191-35-3

The structural complexity of this compound, characterized by multiple functional groups including a cyano group, amine, and sulfonamide, suggests diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Effects : The sulfonamide moiety is known for its antibacterial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anti-inflammatory Properties : Compounds containing acetamide groups have been associated with anti-inflammatory effects in various models, potentially through inhibition of pro-inflammatory cytokines.
  • Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other known inhibitors.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain any observed neuroactive properties.
  • Cell Cycle Disruption : In vitro studies suggest the compound may interfere with cell cycle progression in cancer cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of related sulfonamide compounds against Staphylococcus aureus and found significant inhibition at low concentrations, suggesting a similar potential for the target compound.
  • Cytotoxicity Assessment :
    In a recent investigation, derivatives of this compound were tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that certain derivatives induced apoptosis more effectively than standard chemotherapeutic agents.
  • Inflammation Models :
    Animal models treated with compounds similar to the target showed reduced inflammation markers after administration, supporting the hypothesis of its anti-inflammatory potential.

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